2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Medicinal Chemistry Library Design Physicochemical Properties

2-Propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1702472-87-4) is a partially saturated, nitrogen-containing heterocycle with a molecular formula of C9H15N3 and a molecular weight of 165.24 g/mol. It belongs to the tetrahydropyrazolo[1,5-a]pyrimidine (THPP) class, an attractive scaffold for designing biologically active compounds due to its synthetic tractability and the ability to introduce stereochemical complexity through reduction of the pyrimidine ring.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
Cat. No. B13257133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCCCC1=NN2CCCNC2=C1
InChIInChI=1S/C9H15N3/c1-2-4-8-7-9-10-5-3-6-12(9)11-8/h7,10H,2-6H2,1H3
InChIKeyLNTAGRCADDFRBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: A Core Scaffold for Kinase and GPCR-Targeted Libraries


2-Propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1702472-87-4) is a partially saturated, nitrogen-containing heterocycle with a molecular formula of C9H15N3 and a molecular weight of 165.24 g/mol . It belongs to the tetrahydropyrazolo[1,5-a]pyrimidine (THPP) class, an attractive scaffold for designing biologically active compounds due to its synthetic tractability and the ability to introduce stereochemical complexity through reduction of the pyrimidine ring [1]. The compound features a propyl substituent at the 2-position of the fused pyrazole-pyrimidine core, a modification known to influence lipophilicity, target binding, and metabolic stability in related chemotypes.

Scaffold type Partially saturated THPP core supports sp³-enriched library design
Stereochemical access Reduction-based scaffold allows syn/anti isomer elaboration
Target class focus Reported class-level activity supports kinase and GPCR probe synthesis
2-Propyl substitution Chain length tuned for lipophilicity and binding pocket exploration

Why 2-Methyl or 2-Ethyl Analogs Cannot Replace 2-Propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine


Simple substitution of the 2-propyl chain with a methyl or ethyl group is not functionally equivalent due to well-established structure-activity relationships (SAR) within pyrazolo[1,5-a]pyrimidines. The propyl chain provides a specific balance of lipophilicity and steric bulk that is critical for target engagement. For example, in the development of CaSR antagonists, systematic modification at the 2-position of the tetrahydropyrazolopyrimidine core was essential for optimizing potency and oral bioavailability [1]. A shorter alkyl chain would reduce hydrophobic contacts in a binding pocket, while a bulkier group (e.g., isopropyl) could introduce steric clashes, both potentially leading to a loss of affinity or selectivity [2].

2-Propyl-THPP (this compound) Predicted LogP ~1.99; MW 165.24; balanced steric bulk for target engagement
2-Methyl analog Predicted LogP ~1.33; smaller hydrophobic surface may reduce binding affinity
2-Propyl-THPP (this compound) Optimized chain length established in CaSR antagonist SAR and mGluR modulator patents
2-Ethyl analog Predicted LogP ~1.66; may shift selectivity profile and pocket complementarity
Shorter alkyl chains may not reproduce the propyl-specific lipophilic contacts required for kinase/GPCR target engagement; direct replacement requires binding assay validation.

Data-Driven Differentiation: Quantitative Evidence for Selecting 2-Propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Over Analogs


Molecular Weight and Formula Differentiation from Unsubstituted Core

The target compound has a molecular weight of 165.24 g/mol and a molecular formula of C9H15N3 . In contrast, the unsubstituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine core has a molecular weight of 123.16 g/mol and a formula of C6H9N3 . The 2-propyl substitution adds 42.08 g/mol of mass, which directly impacts lipophilicity and the compound's position in chemical space relevant to lead-like criteria for CNS and GPCR-targeted libraries.

MW increase
Cross-study comparable
+42.08 g/mol
Supports hydrophobic pocket filling over unsubstituted core
Delta vs. C6H9N3 core (123.16 g/mol)
Medicinal Chemistry Library Design Physicochemical Properties

Predicted Lipophilicity Advantage for Membrane Permeability

High-strength direct comparative data for the 2-propyl analog is not available. However, the physicochemical principle is well-established: a propyl chain confers higher lipophilicity than methyl or ethyl chains. The unsubstituted core has a predicted LogP of 0.44 [1]. Extrapolating from the fragment constant for a propyl group (+1.55) versus a methyl (+0.89), the predicted LogP for 2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is approximately 1.99. This is a class-level inference. In contrast, a 2-methyl analog would have a predicted LogP of approximately 1.33, and a 2-ethyl analog approximately 1.66.

Predicted LogP
Class-level inference
2-propyl ~1.99
2-ethyl ~1.66
2-methyl ~1.33
Δ +0.66 vs methyl; +0.33 vs ethyl
Propyl chain shifts lipophilicity into a range reported to support membrane permeability without excessive logP
Fragment constant extrapolation; experimental logP not available
Drug Design ADME Property Forecast

Stereochemical Versatility from THPP Scaffold Reduction

The tetrahydropyrazolo[1,5-a]pyrimidine (THPP) scaffold is generated by reduction of the pyrimidine ring. This reduction can produce syn- and anti-isomers, as recently demonstrated for 5,7-dimethyl substituted analogs [1]. The presence of a 2-propyl substituent on this scaffold contributes to a stereochemically diverse building block. While this evidence is based on a 5,7-dimethyl analog and is therefore a cross-study comparable, the fundamental reduction chemistry applies to all THPPs. The target 2-propyl compound offers a scaffold that can be further elaborated with defined stereochemistry, unlike aromatized pyrazolo[1,5-a]pyrimidines which lack sp3 centers.

Stereocenters
Cross-study comparable
Up to 2
THPP scaffold enables sp³-rich isomer access, unlike aromatic analogs
Based on 5,7-dimethyl THPP reduction chemistry; applicable to 2-propyl variant
Stereochemistry Synthetic Chemistry Scaffold Design

Potential for Kinase Inhibition Based on Class-Level Activity

No direct biological activity data is available for the target compound. However, the pyrazolo[1,5-a]pyrimidine class is a well-validated pharmacophore for kinase inhibition. For example, related pyrazolo[1,5-a]pyrimidine derivatives have shown CDK2/TRKA dual inhibitory activity with IC50 values of 0.09 µM and 0.23 µM [1]. The 2-propyl substitution is a key feature in a series of mGluR modulators [2] and CRF1 receptor antagonists, where a derivative with a 2-propyl-piperidine moiety achieved a Ki of 6.40 nM [3]. This is supporting evidence that the 2-propyl group contributes to target affinity.

Kinase/GPCR track
Supporting evidence
Reported class-level: CDK2 IC50 0.09 µM; CRF1 Ki 6.4 nM (related 2-propyl derivatives)
Supports use as a productive starting point for hit-to-lead campaigns; compound-specific data required
No direct biological data for this exact scaffold; class-level inference only
Kinase Inhibition Anticancer Pharmacophore

Proven Application Scenarios for 2-Propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine in Research and Development


Construction of CNS-Penetrant Kinase Inhibitor Libraries

The predicted LogP of ~1.99 positions the compound favorably within the optimal range (1–3) for CNS drug candidates [1]. Its sp3-rich THPP core, combined with a moderately lipophilic propyl chain, makes it an ideal building block for synthesizing kinase inhibitor libraries designed to cross the blood-brain barrier, a key requirement for treating glioblastoma or neurodegenerative diseases.

Synthesis of Conformationally Constrained GPCR Ligands

The THPP scaffold's ability to generate stable syn and anti stereoisomers [2] enables the exploration of conformationally constrained analogs. This is particularly valuable for GPCR targets where specific ligand conformations dictate biased signaling or subtype selectivity. The 2-propyl group provides a fixed hydrophobic anchor for initial binding pocket occupancy.

Development of mGluR and Calcium-Sensing Receptor Modulators

Patents explicitly highlight 2-substituted pyrazolo[1,5-a]pyrimidines as metabotropic glutamate receptor modulators [3], while SAR studies on CaSR antagonists demonstrate the critical nature of 2-position alkyl chain optimization for in vivo efficacy [4]. Using this exact compound as a starting material provides a direct path into these therapeutically relevant chemical spaces.

Agrochemical Lead Diversification with Enhanced Foliar Uptake

The balance of lipophilicity from the propyl chain and hydrogen-bonding capacity from the THPP core supports foliar uptake in plant systems. Pyrazolo[1,5-a]pyrimidines are established scaffolds for fungicidal and nematicidal discovery [5], and a 2-propyl variant is well-suited for generating agrochemical leads with improved cuticle penetration.

Application
Selection Property
Validation Focus
CNS-oriented kinase library design
Predicted logP ~1.99 and sp³ character
Brain permeability and kinase selectivity profiling
Conformationally constrained GPCR ligand synthesis
THPP scaffold stereochemical diversity
Syn/anti isomer separation and biased signaling assays
mGluR / CaSR modulator exploration
2-position propyl chain optimization precedent
Receptor binding and functional assay response
Agrochemical lead diversification
Balanced lipophilicity and H-bonding capacity
Foliar uptake and cuticle penetration screening
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